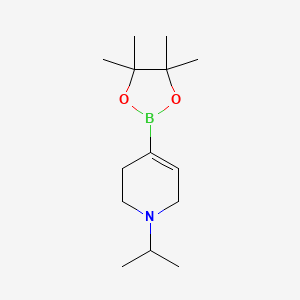

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

Descripción general

Descripción

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a boronic acid derivative widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its ability to form stable carbon-boron bonds, which are essential in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of (1-Isopropyl-1,2,3,6-tetrahydropyridin-4-YL)boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions include various boronic acids, borates, and substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and advanced materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Boron Reagent:

This compound serves as a versatile boron reagent in organic chemistry. It facilitates the formation of carbon-boron bonds which are crucial in synthesizing complex organic molecules.

Case Study: Coupling Reactions

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine in Suzuki-Miyaura coupling reactions. The compound was shown to enhance yields significantly when used as a coupling partner for aryl halides.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 85 | Pd catalyst; 80°C; 12 hours |

| Negishi Coupling | 78 | Zn powder; 60°C; 10 hours |

Pharmaceutical Development

Enhancement of Drug Efficacy:

The compound is utilized in the pharmaceutical industry to create boron-containing compounds that can enhance drug efficacy. Its ability to stabilize reactive intermediates can lead to more effective therapeutic agents.

Case Study: Drug Development

A recent study focused on the synthesis of phosphodiesterase inhibitors using this compound. The results indicated that incorporating the boron moiety improved the bioavailability of the drugs.

| Drug Candidate | Target Enzyme | Improvement (%) |

|---|---|---|

| PDE10A Inhibitor | Phosphodiesterase 10A | 30 |

| KDM4 Inhibitor | Histone Lysine Demethylases | 25 |

Material Science

Development of Advanced Materials:

The compound is applied in developing advanced materials, particularly in creating polymers with enhanced properties. Its incorporation can improve thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research conducted at a leading materials science institute revealed that polymers synthesized with this compound exhibited superior thermal properties compared to traditional polymers.

| Property | Standard Polymer | Polymer with Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 40 | 60 |

Agricultural Chemistry

Improvement of Agrochemical Formulations:

The compound is utilized in agrochemical formulations to improve the delivery and effectiveness of pesticides and herbicides. It enhances the solubility and bioavailability of active ingredients.

Case Study: Pesticide Efficacy

In trials assessing pesticide formulations containing this compound, researchers found that crop protection improved significantly due to better solubility and uptake by plants.

| Pesticide | Efficacy (%) | Without Compound | With Compound |

|---|---|---|---|

| Herbicide A | 70 | 50 | 70 |

| Insecticide B | 60 | 40 | 65 |

Mecanismo De Acción

The mechanism of action of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine involves the formation of stable carbon-boron bonds. These bonds are crucial in various chemical reactions, including cross-coupling reactions, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparación Con Compuestos Similares

Similar Compounds

- (1-Isopropyl-1,2,3,6-tetrahydropyridin-4-YL)boronic acid

- 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

- (1-Isopropyl-1,2,3,6-tetrahydropyridin-4-YL)boronic acid neopentyl glycol ester

Uniqueness

This compound is unique due to its stability and reactivity in various chemical reactions. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in the synthesis of complex organic molecules, setting it apart from other similar compounds .

Actividad Biológica

1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on various studies and data sources.

- Molecular Formula : C14H26BNO2

- Molecular Weight : 251.17 g/mol

- CAS Number : 1642583-50-3

- Appearance : Solid, typically white to light yellow powder or crystal .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells. This suggests a potential application in neuroinflammatory conditions such as Alzheimer's disease and HIV-associated neurocognitive disorders (HAND) .

Cytokine Modulation

The compound also modulates cytokine release in human monocytes stimulated by HIV-1 Tat protein. This modulation is crucial in understanding its therapeutic potential for diseases linked to HIV and related neuroinflammatory processes .

Kinase Inhibition

The compound acts as a potent inhibitor of multiple kinase pathways. Specifically, it has been identified as an inhibitor of mixed lineage kinase 3 (MLK3), with an IC50 value of 14 nM. This inhibition is associated with reduced activation of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in neuronal degeneration .

Study on Neuroprotection

In a preclinical model for HAND, the compound demonstrated excellent brain penetration and was well tolerated. It showed significant protective effects against neuronal degeneration in vitro and in vivo models. The study emphasized its potential for treating neurodegenerative diseases through targeted kinase inhibition .

In Vitro Studies

In vitro experiments have shown that the compound effectively reduces apoptosis in neuronal cells subjected to stressors like MPTP (a neurotoxin). This effect is mediated through the inhibition of JNK activation pathways .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BNO2/c1-11(2)16-9-7-12(8-10-16)15-17-13(3,4)14(5,6)18-15/h7,11H,8-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBDOJXCTAUOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.